![molecular formula C21H18ClN3O4S2 B2597245 N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-44-9](/img/structure/B2597245.png)
N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 475.96. The purity is usually 95%.
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Scientific Research Applications
Potential Anticancer Applications
Research involving novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, designed and synthesized through a one-pot three-component method, has shown promising anticancer activities. These compounds were evaluated against various human cancer cell lines, demonstrating moderate to high levels of antitumor activities. The representative compound mainly arrested cancer cells in specific cell cycle stages and induced apoptosis, suggesting a potential for similar structures to be explored for anticancer applications (Fang et al., 2016).
Antimicrobial Properties
A series of compounds synthesized from structures bearing resemblance to tetrahydroquinoline and chlorophenyl groups were screened for their antibacterial and antifungal activities. These studies demonstrated the potential of such compounds in developing new antimicrobial agents, suggesting that related chemical entities might also exhibit similar properties (Desai et al., 2011).
Synthetic Methodologies and Chemical Transformations
Research has also focused on novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and potential of compounds with similar structural features in chemical synthesis. Such methodologies highlight the potential utility of N1-(3-chlorophenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in exploring new chemical transformations and developing novel compounds (Mamedov et al., 2016).
Optoelectronic and Nonlinear Properties
Compounds with structural similarities have been studied for their optoelectronic, nonlinear, and charge transport properties, offering insights into the potential applications of this compound in materials science and electronic device fabrication (Irfan et al., 2020).
Mechanism of Action
Target of Action
Compounds with thiophene derivatives have been known to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological pathways due to their broad range of biological activities .
Result of Action
Thiophene derivatives have been associated with a variety of effects at the molecular and cellular level, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
properties
IUPAC Name |
N-(3-chlorophenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c22-15-5-1-6-16(12-15)23-20(26)21(27)24-17-9-8-14-4-2-10-25(18(14)13-17)31(28,29)19-7-3-11-30-19/h1,3,5-9,11-13H,2,4,10H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIASCKETWRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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